Beta-defensin 5 precursor

Tissue-specific expression Male reproductive immunology Epididymis antimicrobial defense

Beta-defensin 5 precursor (UniProt Q8NG35, gene DEFB105A/DEFB105B) is a 78-amino-acid prepropeptide of the beta-defensin family from Homo sapiens. The mature bioactive peptide, spanning residues Gly28–Ile78, is a cationic 5.8 kDa polypeptide containing 51 amino acids stabilized by three intramolecular disulfide bonds characteristic of the beta-defensin six-cysteine motif.

Molecular Formula
Molecular Weight
Cat. No. B1578053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-defensin 5 precursor
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Defensin 5 Precursor (DEFB105/DEFB5): Procurement-Relevant Molecular Identity and Classification


Beta-defensin 5 precursor (UniProt Q8NG35, gene DEFB105A/DEFB105B) is a 78-amino-acid prepropeptide of the beta-defensin family from Homo sapiens [1]. The mature bioactive peptide, spanning residues Gly28–Ile78, is a cationic 5.8 kDa polypeptide containing 51 amino acids stabilized by three intramolecular disulfide bonds characteristic of the beta-defensin six-cysteine motif . Beta-defensins constitute a critical arm of the innate immune system, exhibiting antimicrobial activity through membrane disruption of invading microbes [2]. Six canonical human beta-defensins (BD-1 through BD-6) have been identified; BD-5 is distinguished from alpha-defensins by the pairing connectivity of its three disulfide bonds .

Why Beta-Defensin 5 Precursor Cannot Be Substituted with HBD-1, HBD-2, HBD-3, HBD-4, or HBD-6 in Research and Procurement


The six human beta-defensins exhibit fundamentally divergent tissue expression programs, antimicrobial selectivity spectra, precursor processing requirements, and recombinant production yields that preclude generic interchange. Beta-defensin 5 (DEFB105) is specifically and near-exclusively expressed in the testis and epididymis, in contrast to HBD-1 (constitutively epithelial), HBD-2 (inducible in keratinocytes and enterocytes), and HBD-3/HBD-4 (broadly inducible in multiple epithelia) [1]. Critically, HBD-5 and HBD-6 display antimicrobial activity selectively against Gram-negative Escherichia coli but lack activity against the Gram-positive Staphylococcus aureus, whereas HBD-3 is potently active against both Gram classes [2]. Furthermore, beta-defensin precursors are processed solely by signal peptidase without a pro-region, distinguishing them mechanistically from alpha-defensins which require pro-piece cleavage for maturation [3]. The quantitative evidence below substantiates why BD-5 must be selected as a distinct molecular entity rather than substituted by a putative in-class analog.

Quantitative Differentiation Evidence for Beta-Defensin 5 Precursor: Head-to-Head and Cross-Study Comparator Data


Exclusive Testis/Epididymis Expression vs. Broad Epithelial Distribution of HBD-1 Through HBD-4

Human DEFB105A (beta-defensin 5) mRNA is specifically and near-exclusively expressed in the testis and epididymis. Human Protein Atlas RNA-seq data demonstrate epididymis TPM of 2329.8 for DEFB105A, with testis at only 0.3 TPM, representing an epididymis-to-testis expression ratio of approximately 7,766:1 [1]. In contrast, HBD-1 (DEFB1) is constitutively expressed in keratinocytes, enterocytes, and colonocytes; HBD-2 (DEFB4A) is induced in skin, respiratory tract, and enterocytes; HBD-3 (DEFB103A) is induced in keratinocytes and enterocytes; and HBD-4 (DEFB104A) is expressed in testis and epididymis but also in endometrium and other tissues [2]. Cross-species RT-PCR analysis by Patil et al. demonstrated that all but one rat beta-defensin transcript are preferentially expressed in the male reproductive tract, with Defb5 (rat ortholog of human DEFB5) among those showing strongest epididymis/testis enrichment [3]. This expression restriction is a critical differentiator for studies targeting male reproductive tract innate immunity.

Tissue-specific expression Male reproductive immunology Epididymis antimicrobial defense

Recombinant Production Yield: HBD-5 vs. HBD-3, HBD-4, and HBD-6 Under Comparable E. coli Expression Systems

Huang et al. (2008) reported the first successful recombinant expression of HBD-5 and HBD-6 in E. coli BL21(DE3) using TrxA fusion tags. Volumetric productivity of HBD-5 TrxA-fusion protein reached 1.49 g/L with 95.2% solubility, yielding an overall recovery of 38% after affinity and ion-exchange chromatography [1]. Under the same expression system (MBL medium, TrxA tag), HBD-6 achieved 1.57 g/L with 97.6% solubility and 35% overall recovery [1]. For comparison, Huang's earlier dissertation work using the same TrxA fusion system reported HBD-3 fusion protein volumetric productivity of 2.55 g/L (mature HBD-3 yield approximately 0.56 g/L) and HBD-4 at 2.68 g/L [2]. The 1.49 g/L HBD-5 fusion protein productivity is approximately 42% lower than HBD-3 yield and 44% lower than HBD-4 yield, though HBD-5 solubility (95.2%) and recovery (38%) compare favorably to HBD-6 (35% recovery) [1][2]. These quantitative differences directly impact procurement cost-per-milligram calculations for large-scale studies.

Recombinant protein production Soluble fusion expression Volumetric productivity

Gram-Negative Selective Antimicrobial Activity: HBD-5 vs. Broad-Spectrum HBD-3

Both HBD-5 and HBD-6 demonstrated antimicrobial activity against Escherichia coli but exhibited no activity against Staphylococcus aureus in standardized antimicrobial assays, as reported by Huang et al. (2008) [1]. This Gram-negative selectivity is corroborated by the bovine ortholog BNBD-5, which was experimentally validated as active against E. coli ML35 (MIC range 10–300 µg/mL) but inactive against S. aureus 502A [2]. In marked contrast, HBD-3 exhibits potent, broad-spectrum activity against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive bacteria (S. aureus, S. pyogenes), with reported MIC values against S. aureus in the range of 0.5–4 µg/mL [3]. HBD-2 also displays broad-spectrum activity against both Gram-negative (A. baumannii, P. aeruginosa, E. coli) and Gram-positive bacteria (E. faecalis, E. faecium, S. aureus) [3]. This differential selectivity profile means HBD-5 is fundamentally unsuitable as a substitute for HBD-3 in studies requiring Gram-positive coverage.

Antimicrobial selectivity Gram-negative bacteria Staphylococcus aureus resistance

Precursor Processing by Signal Peptidase Only vs. Pro-Region-Dependent Maturation in Alpha-Defensins

Computational analysis by Beckloff & Diamond (2008) of all known beta-defensin precursors, including DEFB5, predicted cleavage solely by signal peptidase to release the mature peptide, with no canonical pro-region [1]. This contrasts fundamentally with alpha-defensins (e.g., DEFA5, human neutrophil peptides HNP1-3), which are synthesized as 90–95 amino acid prepropeptides containing an anionic propiece requiring proteolytic removal for maturation [2]. Reactome pathway annotation confirms that beta-defensin precursors are more simple in structure than alpha-defensins, having a signal sequence, a short or absent propiece, and the mature defensin sequence at the C-terminus [3]. For DEFB5 precursor specifically (78 amino acids, UniProt Q8NG35), the mature peptide encompasses residues 28–78, with the signal peptide predicted to span residues 1–27, consistent with the signal-peptidase-only processing model [4]. This processing distinction has direct implications for recombinant production strategies: beta-defensins do not require pro-region removal or refolding steps associated with alpha-defensin maturation.

Precursor processing Signal peptidase Pro-region Post-translational maturation

Unique Gene Duplication Producing Identical DEFB105A and DEFB105B Protein Products

The human beta-defensin 5 locus at chromosome 8p23.1 contains a gene duplication resulting in two identical copies, DEFB105A (centromeric) and DEFB105B (telomeric), arranged in tail-to-tail orientation and encoding identical 78-amino-acid precursor proteins [1][2]. This duplication is a distinctive genomic feature not shared by HBD-1 (single copy at 8p23), HBD-2 (single copy), HBD-3 (DEFB103A single copy, with DEFB103B as a pseudogene), or HBD-4 (single copy) [1]. Both DEFB105A and DEFB105B are transcribed, with Human Protein Atlas data confirming tissue-enriched expression from both loci in epididymis [3]. The presence of two functional gene copies may confer dosage robustness for antimicrobial defense in the male reproductive tract, a hypothesis supported by the preferential expression of beta-defensin gene clusters in the epididymis across mammalian species [4].

Gene duplication Chromosome 8p23.1 Beta-defensin gene cluster Genomic stability

Commercial Purity Specifications: BD-5 Recombinant Protein >95% with Endotoxin <1.0 EU/µg vs. Comparator Products

Commercially available recombinant human BD-5 (Yeasen HiActi® catalog 92505ES, expressed in E. coli, residues Gly28–Ile78, UniProt Q8NG35) is supplied at >95% purity as determined by SDS-PAGE and HPLC, with endotoxin levels <1.0 EU per µg by the LAL method . This specification is comparable to other BD-5 suppliers: Abcam (Animal-Free recombinant, >98% purity) and Novus Biologicals (>95% by SDS-PAGE and HPLC) . In comparison, recombinant rat beta-defensin 5 from Gentaur is supplied at >85% purity (SDS-PAGE) , while bovine BNBD-5 purified from native neutrophils typically yields lower purity due to co-purification challenges [1]. The availability of Animal-Free recombinant human BD-5 at >98% purity (Abcam, catalog ab280917) is a critical differentiator for studies requiring elimination of animal-derived contaminants, a specification not universally available for all beta-defensin family members .

Recombinant protein quality Endotoxin level Purity specification Animal-free production

Optimal Application Scenarios for Beta-Defensin 5 Precursor Based on Quantitative Differentiation Evidence


Male Reproductive Tract Innate Immunity: Epididymis-Specific Antimicrobial Host Defense Studies

DEFB5 is the beta-defensin of choice for investigating antimicrobial defense mechanisms specifically in the epididymis and testis. Its near-exclusive tissue expression pattern (epididymis TPM 2329.8 vs. testis 0.3; Human Protein Atlas [1]) and its Gram-negative-selective activity profile (active against E. coli, inactive against S. aureus [2]) make it uniquely suited for studies of epididymal epithelial antimicrobial barrier function. The peptide's dual role in host defense and sperm maturation, as suggested by the preferential expression of beta-defensin clusters in the male reproductive tract across mammals [3], positions DEFB5 as a critical molecular tool for fertility-immunology crossover research. Researchers should specify human DEFB105 (UniProt Q8NG35) rather than bovine BNBD-5 to ensure species-matched experimental systems.

Recombinant Production Reference Standard: Soluble E. coli Expression Benchmarking for Cationic Antimicrobial Peptides

The well-characterized recombinant production metrics for HBD-5 (1.49 g/L fusion protein, 95.2% solubility, 38% overall recovery [2]) provide a quantitative benchmark for evaluating expression system performance across the beta-defensin family. For laboratories developing in-house recombinant defensin production, BD-5 serves as a reference peptide for optimizing TrxA-fusion soluble expression in E. coli BL21(DE3), particularly for peptides with three disulfide bonds. The availability of codon-optimized synthetic gene sequences [2] and validated purification protocols (affinity chromatography, enterokinase cleavage, cation exchange) reduces development time. Procurement of commercial BD-5 at >95% purity with <1.0 EU/µg endotoxin further enables its use as a positive control in antimicrobial activity assays.

Gram-Negative Selective Antimicrobial Mechanistic Studies: Differentiating from Broad-Spectrum HBD-3

HBD-5's selective activity against Gram-negative bacteria (E. coli positive, S. aureus negative [2]) makes it an ideal probe for dissecting Gram-negative-specific membrane disruption mechanisms, in direct contrast to the broad-spectrum activity of HBD-3 (S. aureus MIC 0.5–4 µg/mL [4]). Studies investigating the molecular basis of defensin selectivity—particularly the role of lipopolysaccharide (LPS) vs. lipoteichoic acid (LTA) interactions—benefit from using BD-5 as a Gram-negative-selective comparator alongside HBD-3 as a broad-spectrum control. The NaCl sensitivity of HBD-5 antimicrobial activity [2] additionally provides a useful experimental variable for probing electrostatic vs. hydrophobic contributions to membrane disruption under physiological salt conditions.

Genomic Dosage and Evolution Studies: The DEFB105A/DEFB105B Duplication as a Model of Beta-Defensin Gene Cluster Amplification

The unique tail-to-tail duplication of DEFB105A and DEFB105B encoding identical proteins on chromosome 8p23.1 [5] provides a natural genomic model for studying the functional consequences of beta-defensin gene copy number variation. Unlike HBD-1 through HBD-4, which exist as single functional copies, the DEFB105 locus demonstrates how gene duplication within the beta-defensin cluster may confer dosage-dependent antimicrobial protection in the male reproductive tract. This genomic architecture makes DEFB5 particularly valuable for evolutionary biology studies and for investigations of copy number variation in the 8p23 defensin cluster in the context of male infertility or reproductive tract infection susceptibility [3].

Quote Request

Request a Quote for Beta-defensin 5 precursor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.